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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-ol

Cat. No.: B179162

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2,3-Dihydrobenzofuran-4-ol (CAS No: 144822-82-2), a molecule of interest in medicinal
chemistry and organic synthesis. While specific experimental spectra for this compound are not
readily available in public databases, this document compiles predicted data based on the
analysis of its structural features—a dihydrobenzofuran scaffold fused to a phenol ring. The
information herein is intended to serve as a reference for the identification and characterization
of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

2,3-Dihydrobenzofuran-4-ol possesses a bicyclic structure combining a dihydropyran ring
fused to a benzene ring, with a hydroxyl group at the 4-position. This arrangement dictates a
unique spectroscopic fingerprint, which can be elucidated through a combination of Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Molecular Formula: CsHsO2 Molecular Weight: 136.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. Below are the expected chemical shifts for the *H and 3C nuclei of 2,3-
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Dihydrobenzofuran-4-ol.

1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene,
and hydroxyl protons.

Expected Chemical o Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, H2)
Aromatic-H (3
6.5-7.2 m
protons)
-CH2-O- (H at C2) ~4.6 t ~85
-CHa- (H at C3) ~3.2 t ~85
Phenolic-OH 4.5 - 8.0 (variable) brs

13C NMR Data

The carbon NMR spectrum will provide information on the number of distinct carbon

environments.

Carbon Expected Chemical Shift (8, ppm)
Quaternary aromatic C-OH 145 - 155

Aromatic CH 110- 130

Quaternary aromatic C 120 - 140

-CH2-0- (C2) ~71

-CH2- (C3) ~29

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2,3-Dihydrobenzofuran-4-ol is expected to be characterized by the following absorption
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bands.

Expected Absorption Range

Functional Group Intensity
(cm™)

Phenolic O-H stretch 3600 - 3200 Strong, broad

Aromatic C-H stretch 3100 - 3000 Medium

Aliphatic C-H stretch 3000 - 2850 Medium

Aromatic C=C stretch 1600 - 1450 Medium-Strong

C-O stretch (Aryl ether) 1260 - 1200 Strong

C-O stretch (Phenol) 1260 - 1180 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,3-Dihydrobenzofuran-4-ol, the electron ionization (El) mass spectrum is

expected to show the following key fragments.

m/z Proposed Fragment
136 [M]* (Molecular ion)
108 [M - COJ*

107 [M - CHOJ*

78 [CeHe]*

77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a suitable
frequency (e.g., 400 or 500 MHz for 1H).

e 'H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a
relaxation delay of 2-5 seconds, and a larger number of scans compared to *H NMR. Proton
decoupling is typically used to simplify the spectrum.

IR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample
directly on the ATR crystal.

» Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm™1,

e Background Correction: A background spectrum of the empty sample holder (or pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for
volatile compounds.

« lonization: Use Electron lonization (EIl) at a standard energy of 70 eV.

e Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-400).
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Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 2,3-Dihydrobenzofuran-4-ol.
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Spectroscopic analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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